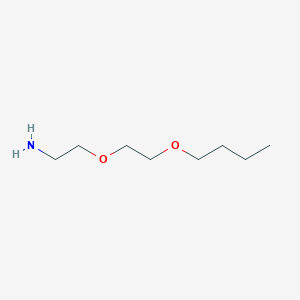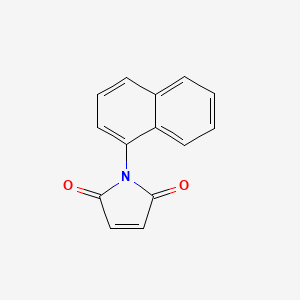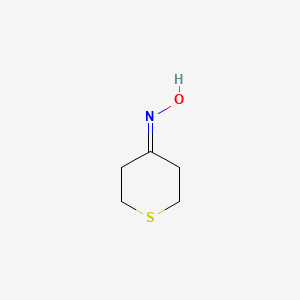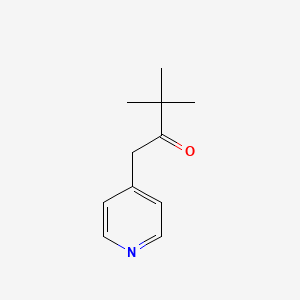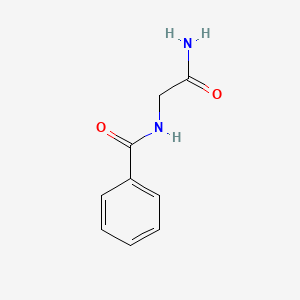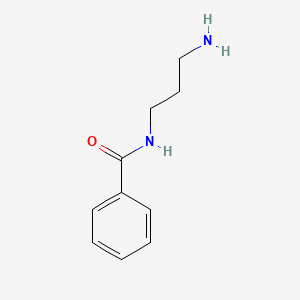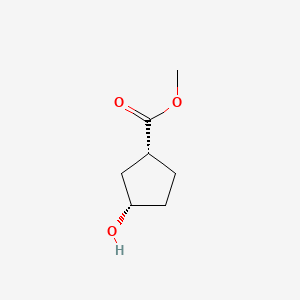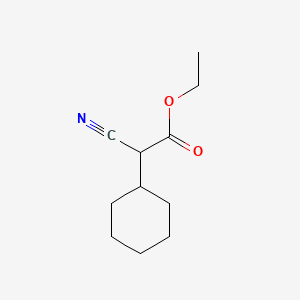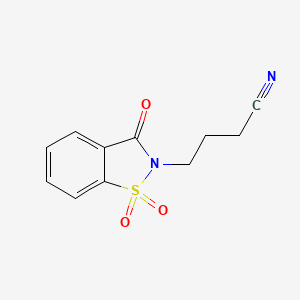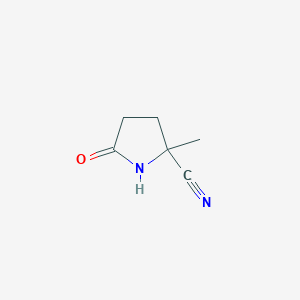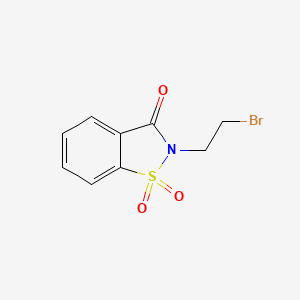
2,4-Difluoroanisole
説明
2,4-Difluoroanisole (DFA) is a chemical compound that has been studied for its molecular structure and vibrational properties. The research on DFA has provided insights into its optimized molecular structure, vibrational analysis, and important electronic properties such as HOMO-LUMO and NPA charge analyses. The studies have utilized FTIR/FT-Raman spectroscopy and quantum chemical calculations to understand the molecular vibrations and structure of DFA .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 2,4-Difluoroanisole, they do provide information on related fluorination reactions and synthesis techniques that could be applicable. For instance, the synthesis of gem-difluorocyclobutanes via a Wagner-Meerwein rearrangement demonstrates the use of fluorine sources and mild reaction conditions in the synthesis of fluorinated compounds . Additionally, the synthesis of modified nucleic acids with difluoroarabino modifications indicates the potential for complex fluorination reactions in organic synthesis .
Molecular Structure Analysis
The molecular structure of DFA has been thoroughly analyzed using both experimental and theoretical methods. The optimized molecular structure and vibrational analysis have been estimated through experimental FTIR/FT-Raman spectra and supported by ab initio and DFT calculations. These studies have provided a detailed understanding of the molecular vibrations and the overall structure of DFA .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2,4-Difluoroanisole. However, they do discuss the reactivity of fluorinated compounds in general. For example, the synthesis of modified nucleic acids with difluoroarabino modifications suggests that fluorinated compounds can exhibit unique reactivity patterns, such as altered thermal stability and RNase H substrate activity . The use of difluorocarbene as a building block for consecutive bond-forming reactions also highlights the versatility of fluorinated intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of DFA have been explored through various analytical techniques. The studies have examined the thermodynamic properties and electronic characteristics of DFA, such as HOMO-LUMO gaps and NPA charge distributions. NBO analysis has been used to illustrate inter- and intramolecular interactions, providing a comprehensive understanding of DFA's properties .
科学的研究の応用
- Summary of the Application: 2,4-Difluoroanisole (DFA) is used in the study of molecular vibrations . The compound’s simple structure and ether group make it a good candidate for such studies .
- Methods of Application or Experimental Procedures: The FTIR / FT-Raman spectra in the regions 4000-400 cm-1/3500-50 cm-1 are utilized for studying the molecular vibrations of DFA . The optimized molecular structure and vibrational analysis of DFA were estimated with the experimental as well as quantum chemical studies from ab initio and DFT calculations . The chemical shifts of 1H and 13C NMR were calculated . In addition, the thermodynamic and important electronic properties like HOMO-LUMO, NPA charge analyses have been examined . With the aid of NBO (Natural Bond Orbital) analysis, inter and intra molecular interactions are also illustrated .
- Results or Outcomes: The study provides a detailed analysis of the molecular structure and vibrational spectra of DFA . The results of the study can be used to understand the properties of DFA and its potential applications in various fields .
Safety And Hazards
2,4-Difluoroanisole is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this chemical .
特性
IUPAC Name |
2,4-difluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJLJFDPNJIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196418 | |
| Record name | 2,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoroanisole | |
CAS RN |
452-10-8 | |
| Record name | 2,4-Difluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



